(1r,4r)-4-((Tert-butoxycarbonyl)(isobutyl)amino)cyclohexanecarboxylic acid
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Overview
Description
(1r,4r)-4-((Tert-butoxycarbonyl)(isobutyl)amino)cyclohexanecarboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a tert-butoxycarbonyl group and an isobutylamino group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((Tert-butoxycarbonyl)(isobutyl)amino)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of the Isobutylamino Group: The isobutylamino group is introduced through nucleophilic substitution reactions, often using isobutylamine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-((Tert-butoxycarbonyl)(isobutyl)amino)cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Isobutylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
(1r,4r)-4-((Tert-butoxycarbonyl)(isobutyl)amino)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1r,4r)-4-((Tert-butoxycarbonyl)(isobutyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Disilanes: Organosilicon compounds with unique electronic properties.
Properties
Molecular Formula |
C16H29NO4 |
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Molecular Weight |
299.41 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl-(2-methylpropyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H29NO4/c1-11(2)10-17(15(20)21-16(3,4)5)13-8-6-12(7-9-13)14(18)19/h11-13H,6-10H2,1-5H3,(H,18,19) |
InChI Key |
XNXSKGOBNBHQJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C1CCC(CC1)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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